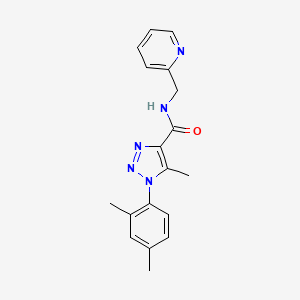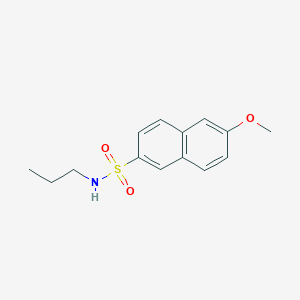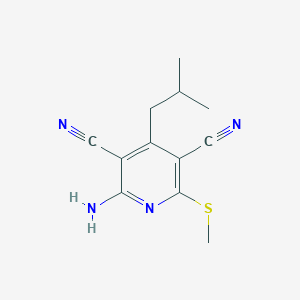![molecular formula C22H27N3O2 B5022101 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine is a chemical compound with a molecular formula of C26H29N3O2. It is commonly referred to as PBD-150, and it is a potent and selective inhibitor of the dopamine transporter. The compound has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
The mechanism of action of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves the inhibition of the dopamine transporter. The compound binds to the transporter protein, preventing the reuptake of dopamine into the presynaptic neuron. This leads to increased dopamine concentration in the synaptic cleft, which enhances neurotransmission and reduces symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the dopamine transporter. The compound has been shown to increase dopamine concentration in various regions of the brain, leading to improved neurotransmission. This effect has been associated with reduced symptoms of Parkinson's disease and this compound in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine in lab experiments include its potency and selectivity for the dopamine transporter. The compound has been shown to be highly effective in inhibiting the transporter and increasing dopamine concentration in the synaptic cleft. However, the limitations of using PBD-150 include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experimental settings.
Future Directions
For the study of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine include further investigation of its potential therapeutic applications in neurological disorders. Preclinical studies have shown promising results in the treatment of Parkinson's disease and this compound, and future research may focus on the development of clinical trials to evaluate its safety and efficacy in humans. Additionally, the compound's mechanism of action and biochemical effects may be further explored to gain a better understanding of its potential use in other neurological disorders.
Synthesis Methods
The synthesis of 4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine involves several steps, including the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(chloromethyl)benzoic acid, followed by the reaction with morpholine. The final product is obtained after purification using various techniques, such as column chromatography and recrystallization. The synthesis of this compound has been reported in several scientific journals, and it is considered a well-established method.
Scientific Research Applications
4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and this compound. The compound has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By blocking the dopamine transporter, PBD-150 increases the concentration of dopamine in the synaptic cleft, leading to improved neurotransmission and reduced symptoms of neurological disorders.
properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-11-9-24(10-12-25)21-7-2-1-3-8-21)20-6-4-5-19(17-20)18-23-13-15-27-16-14-23/h1-8,17H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBPNFKZBFKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)

![1-nitro-4-[(phenylthio)methoxy]benzene](/img/structure/B5022028.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![methyl 4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5022119.png)

